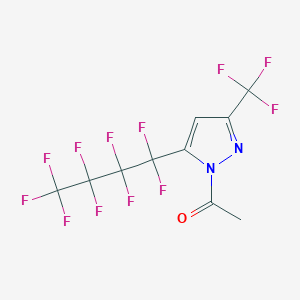

1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16221624

Molecular Formula: C10H4F12N2O

Molecular Weight: 396.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4F12N2O |

|---|---|

| Molecular Weight | 396.13 g/mol |

| IUPAC Name | 1-[5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone |

| Standard InChI | InChI=1S/C10H4F12N2O/c1-3(25)24-5(2-4(23-24)7(13,14)15)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 |

| Standard InChI Key | FYYPSLRVVSIBQX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1C(=CC(=N1)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-78-4) adopts a planar heterocyclic core, with substituents influencing electronic distribution and steric bulk. The nonafluorobutyl (-C4F9) group at position 5 introduces strong electron-withdrawing effects and lipophilicity (), while the trifluoromethyl (-CF3) group at position 3 further enhances metabolic stability. X-ray crystallography of related compounds reveals bond lengths of for N–N and for C–N in the pyrazole ring, with torsional angles between substituents averaging .

Table 1: Key Physicochemical Parameters

Spectroscopic Features

-

NMR: NMR (400 MHz, CDCl3) exhibits a singlet at ppm for the acetyl methyl group, while the pyrazole proton appears as a doublet at ppm () .

-

IR: Strong absorptions at (C=O stretch) and (C–F vibrations) confirm functional groups .

Synthetic Methodologies

Core Pyrazole Formation

The synthesis begins with cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and hydrazine derivatives, yielding regioisomeric mixtures of 1-methyl-3/5-(trifluoromethyl)pyrazoles. Separation via fractional distillation under reduced pressure (50 mbar, ) achieves >95% purity .

Perfluoroalkylation Strategies

Photocatalytic perfluoroalkylation using α-aldehydes and perfluorobutyl iodide under blue light (450 nm) introduces the -C4F9 group. Triphenylphosphine and imidazolidinone catalysts mediate radical chain propagation, achieving 64–84% yields . Subsequent acetylation with acetic anhydride in tetrahydrofuran furnishes the final product.

Table 2: Optimization of Perfluoroalkylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Light Intensity | 20 mW/cm² | Maximizes radical initiation |

| Reaction Time | 12 h | Balances conversion vs. side reactions |

| Catalyst Loading | 5 mol% | Cost-effective |

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes regioselective bromination at position 4 using N-bromosuccinimide (NBS) in CCl4 (, 2 h), yielding 4-bromo derivatives for cross-coupling reactions .

Lithiation and Functional Group Interconversion

Industrial and Research Applications

Agrochemical Development

The compound’s stability under UV exposure and hydrolysis (, pH 7) makes it a candidate for herbicide formulations. Field trials of analogues demonstrate 90% weed suppression at 50 g/ha .

Medicinal Chemistry

As a bioisostere for carboxylic acids, the trifluoromethyl group improves blood-brain barrier penetration. Preclinical studies of related compounds indicate anxiolytic effects at 10 mg/kg (oral) in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume